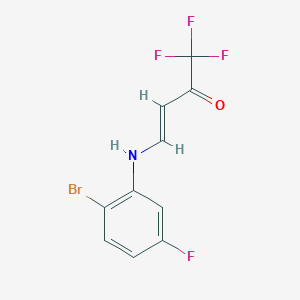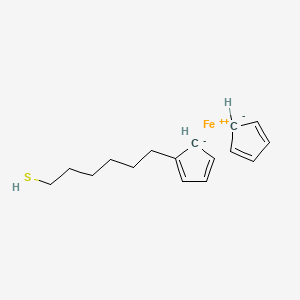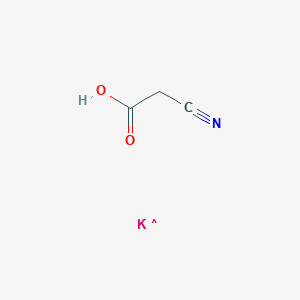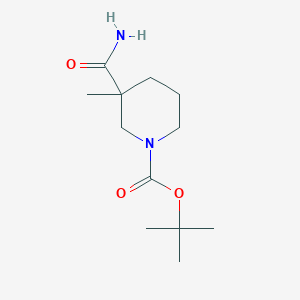
(e)-4-(2-Bromo-5-fluorophenylamino)-1,1,1-trifluorobut-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(2-Bromo-5-fluorophenylamino)-1,1,1-trifluorobut-3-en-2-one: is a synthetic organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-(2-Bromo-5-fluorophenylamino)-1,1,1-trifluorobut-3-en-2-one typically involves the reaction of 2-bromo-5-fluoroaniline with trifluoroacetylacetone under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and fluorine atoms in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, in polar aprotic solvents like DMF or DMSO.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups replacing bromine or fluorine.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific properties.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme interactions.
- Used in the synthesis of bioactive compounds for drug discovery.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Utilized in the design of novel pharmaceuticals targeting specific biological pathways.
Industry:
- Applied in the development of specialty chemicals and advanced materials.
- Used in the production of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of (E)-4-(2-Bromo-5-fluorophenylamino)-1,1,1-trifluorobut-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances its lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
- 2-Bromo-5-fluorobenzyl alcohol
- 2-Bromo-5-fluorophenyl acetic acid
- 2-Bromo-5-fluorophenylmethanamine
Comparison:
- 2-Bromo-5-fluorobenzyl alcohol: Similar in having bromine and fluorine atoms, but differs in the presence of a hydroxyl group instead of the trifluoromethyl and enone groups.
- 2-Bromo-5-fluorophenyl acetic acid: Contains a carboxylic acid group, making it more acidic and polar compared to the enone structure.
- 2-Bromo-5-fluorophenylmethanamine: Features an amine group, which can participate in different types of chemical reactions compared to the enone functionality.
Uniqueness: (E)-4-(2-Bromo-5-fluorophenylamino)-1,1,1-trifluorobut-3-en-2-one stands out due to its trifluoromethyl group and enone structure, which confer unique chemical reactivity and biological activity. These features make it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C10H6BrF4NO |
|---|---|
Poids moléculaire |
312.06 g/mol |
Nom IUPAC |
(E)-4-(2-bromo-5-fluoroanilino)-1,1,1-trifluorobut-3-en-2-one |
InChI |
InChI=1S/C10H6BrF4NO/c11-7-2-1-6(12)5-8(7)16-4-3-9(17)10(13,14)15/h1-5,16H/b4-3+ |
Clé InChI |
LCYMRIYBMFLXEV-ONEGZZNKSA-N |
SMILES isomérique |
C1=CC(=C(C=C1F)N/C=C/C(=O)C(F)(F)F)Br |
SMILES canonique |
C1=CC(=C(C=C1F)NC=CC(=O)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 4-[[4-hydroxy-2-(4-methoxycarbonylphenyl)piperidin-1-yl]methyl]-5-methoxy-7-methylindole-1-carboxylate](/img/structure/B13909737.png)
![(R)-5-Isopropyl-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13909741.png)

![2-Azaspiro[3.3]heptan-6-ylmethanol;hemi(oxalic acid)](/img/structure/B13909751.png)
![(4S)-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B13909756.png)


![Methyl (S)-2-(Fmoc-amino)-3-(benzo[d][1,3]dioxol-5-yl)propanoate](/img/structure/B13909781.png)




